(2E)-2-(1,3-benzoxazol-2-yl)-3-(4-fluorophenyl)prop-2-enenitrile
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Overview
Description
(2E)-2-(1,3-benzoxazol-2-yl)-3-(4-fluorophenyl)prop-2-enenitrile is an organic compound that features a benzoxazole ring and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(1,3-benzoxazol-2-yl)-3-(4-fluorophenyl)prop-2-enenitrile typically involves the following steps:
Formation of Benzoxazole Ring: This can be achieved through the cyclization of o-aminophenol with a suitable carboxylic acid derivative.
Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced via a coupling reaction, such as Suzuki or Heck coupling.
Formation of Prop-2-enenitrile Moiety:
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically affecting the benzoxazole ring or the fluorophenyl group.
Reduction: Reduction reactions may target the nitrile group, converting it to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or ammonia (NH₃) can be used.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Biochemistry: Studied for its interactions with biological macromolecules.
Medicine
Therapeutics: Investigated for its potential as an anti-inflammatory or anticancer agent.
Diagnostics: Used in the development of diagnostic tools.
Industry
Materials Science: Utilized in the creation of polymers and other advanced materials.
Mechanism of Action
The mechanism of action for (2E)-2-(1,3-benzoxazol-2-yl)-3-(4-fluorophenyl)prop-2-enenitrile involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as signal transduction or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-(1,3-benzoxazol-2-yl)-3-phenylprop-2-enenitrile: Lacks the fluorine atom, which may affect its reactivity and biological activity.
(2E)-2-(1,3-benzoxazol-2-yl)-3-(4-chlorophenyl)prop-2-enenitrile: Contains a chlorine atom instead of fluorine, leading to different chemical properties.
Uniqueness
The presence of the fluorine atom in (2E)-2-(1,3-benzoxazol-2-yl)-3-(4-fluorophenyl)prop-2-enenitrile enhances its lipophilicity and metabolic stability, making it unique compared to its analogs.
Properties
IUPAC Name |
(E)-2-(1,3-benzoxazol-2-yl)-3-(4-fluorophenyl)prop-2-enenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9FN2O/c17-13-7-5-11(6-8-13)9-12(10-18)16-19-14-3-1-2-4-15(14)20-16/h1-9H/b12-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYEXYOUQNDANBF-FMIVXFBMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C(=CC3=CC=C(C=C3)F)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(O2)/C(=C/C3=CC=C(C=C3)F)/C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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